molecular formula C11H20O4 B8154292 Tert-butyl 2-[(5-oxopentyl)oxy]acetate

Tert-butyl 2-[(5-oxopentyl)oxy]acetate

Cat. No.: B8154292
M. Wt: 216.27 g/mol
InChI Key: NDCVKADEUKNCAF-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(5-oxopentyl)oxy]acetate is an ester derivative characterized by a tert-butyl group attached to an acetate moiety, which is further substituted with a 5-oxopentyloxy chain. The 5-oxopentyl chain introduces a ketone functionality, which may influence reactivity, polarity, and metabolic pathways compared to similar compounds with saturated or hydroxylated alkyl chains.

Properties

IUPAC Name

tert-butyl 2-(5-oxopentoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-11(2,3)15-10(13)9-14-8-6-4-5-7-12/h7H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCVKADEUKNCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(5-oxopentyl)oxy]acetate typically involves the esterification of 2-hydroxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Tert-butyl 2-[(5-oxopentyl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drug candidates and bioactive compounds.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(5-oxopentyl)oxy]acetate involves its interaction with various molecular targets and pathways. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of tert-butyl 2-[(5-oxopentyl)oxy]acetate, highlighting differences in substituents and functional groups:

Compound Name Molecular Formula Key Substituents Functional Groups Present Reference ID
This compound C₁₂H₂₀O₅ (inferred) 5-oxopentyloxy, tert-butyl Ester, ketone -
IFG-037 (tert-butyl-2-((5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate) C₂₁H₂₀O₇ Chromenone, phenolic hydroxyl Ester, ketone, hydroxyl
Di-tert-butyl 2,2′-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate C₂₇H₃₀O₉ Chromene, phenyl, dual acetate Ester, ketone, ether
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate C₁₃H₁₂O₅ Coumarin (chromen-2-one), ethyl Ester, lactone (coumarin core)
tert-butyl 2-[3-[(5-hydroxypentyl)oxy]propoxy]acetate C₁₄H₂₈O₅ (inferred) Hydroxypentyloxy, propoxy Ester, hydroxyl

Key Observations:

  • Functional Group Diversity: The target compound’s 5-oxopentyloxy chain distinguishes it from analogs like IFG-037 (chromenone core) and di-tert-butyl chromene derivatives. The ketone in the pentyl chain may enhance polarity compared to saturated or hydroxylated chains (e.g., hydroxypentyl in ).
  • Steric and Stability Effects: The tert-butyl group in all listed compounds improves hydrolytic stability, but its impact varies with substitution patterns.
  • Biological Relevance: Coumarin-based analogs (e.g., ) demonstrate established roles in cytochrome P450 modulation, suggesting that this compound could similarly serve as a substrate or inhibitor for oxidative enzymes.

Physicochemical Properties

Comparative data on molecular weight, solubility, and logP (estimated):

Compound Name Molecular Weight (g/mol) Estimated logP* Solubility (Polarity Inference) Reference ID
This compound ~260.28 ~2.5 Moderate (ketone enhances polarity) -
IFG-037 384.38 ~3.8 Low (chromenone core, aromatic)
Di-tert-butyl chromene diacetate 498.52 ~5.2 Very low (highly lipophilic)
Ethyl coumarin acetate 248.23 ~2.1 Moderate (coumarin lactone)

*logP values estimated using fragment-based methods (e.g., XLogP3 ).

Key Observations:

  • Bulkier analogs (e.g., di-tert-butyl chromene derivatives ) exhibit higher logP values, suggesting greater lipophilicity and membrane permeability.

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